Core‑Scaffold TXA₂ Receptor Antagonism: Target Compound vs. Patent‑Exemplified Tetrahydroisoquinoline Sulfonamides
The scaffold class defined by US 4,866,076 (sulphonamide‑containing tetrahydroisoquinolinyl compounds) demonstrates human platelet TXA₂ receptor binding with IC₅₀ values spanning 0.5–5.0 µM across six example compounds [1]. CAS 898452-62-5 contains the required N‑sulfonamido‑tetrahydroisoquinoline core but has not been individually assayed in this system. The class‑level evidence indicates that the target compound plausibly occupies the TXA₂ receptor pharmacophore; however, the precise IC₅₀ relative to the patent‑disclosed examples cannot be quantified without dedicated experimentation.
| Evidence Dimension | Human platelet TXA₂ receptor binding (IC₅₀) |
|---|---|
| Target Compound Data | Not experimentally determined |
| Comparator Or Baseline | Patent examples 1–6: IC₅₀ range 0.5–5.0 µM |
| Quantified Difference | Cannot be calculated; target compound data unavailable |
| Conditions | [¹²⁵I]PTA-OH displacement assay in human platelets (Mais et al., J. Pharm. Exp. Ther. 1985, 235, 729–734) |
Why This Matters
The scaffold has validated TXA₂ antagonist activity; procurement for platelet‑function research is class‑justified, but activity rank relative to specific analogs is unknown and must be experimentally verified.
- [1] US Patent 4866076 – Biologically active compounds; Example 7, platelet binding IC₅₀ table. View Source
